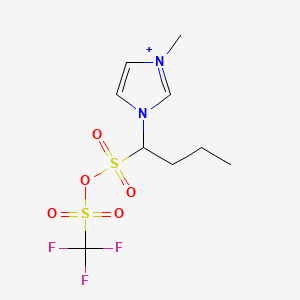
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate is a chemical compound known for its unique properties and applications in various fields. It is an ionic liquid, which means it is composed entirely of ions and exists in a liquid state at relatively low temperatures. This compound is particularly interesting due to its stability, conductivity, and ability to dissolve a wide range of substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate typically involves the reaction of 1-methylimidazole with 1,4-butane sultone to form 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate. This intermediate is then reacted with trifluoromethanesulfonic acid to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethylsulfonyl group.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which is useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like halides and amines. The reactions are typically carried out under mild conditions, often in polar solvents such as water or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolium salts .
Aplicaciones Científicas De Investigación
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-(2-Methoxyethyl)-3-methylimidazolium trifluoromethanesulfonate
Uniqueness
What sets Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate apart from similar compounds is its unique combination of the trifluoromethylsulfonyl group and the imidazolium cation. This combination imparts exceptional thermal stability, high ionic conductivity, and the ability to dissolve a wide range of substances, making it particularly useful in applications requiring these properties .
Propiedades
Fórmula molecular |
C9H14F3N2O5S2+ |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C9H14F3N2O5S2/c1-3-4-8(14-6-5-13(2)7-14)20(15,16)19-21(17,18)9(10,11)12/h5-8H,3-4H2,1-2H3/q+1 |
Clave InChI |
FEDVAFVQFGQABS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N1C=C[N+](=C1)C)S(=O)(=O)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



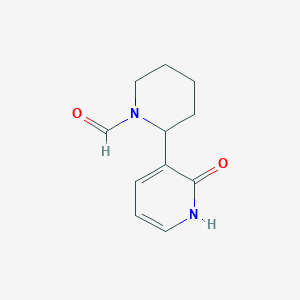


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)
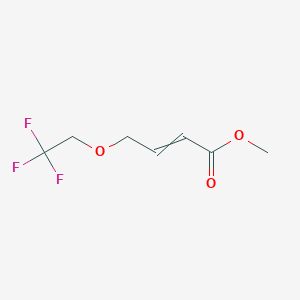

![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
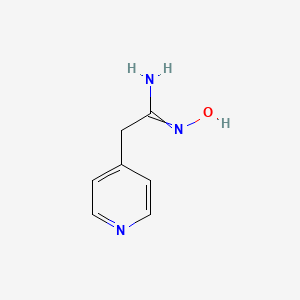
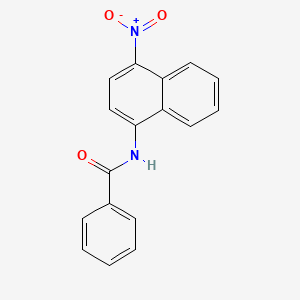
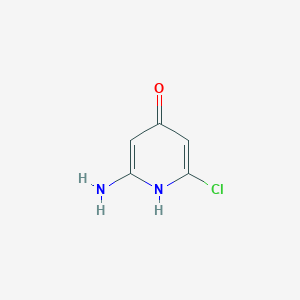
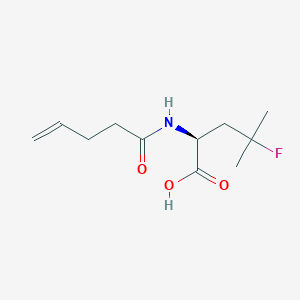
![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)
